molecular formula C6H11Cl2N3 B1448839 6-(Aminomethyl)pyridin-2-amine dihydrochloride CAS No. 1881329-18-5

6-(Aminomethyl)pyridin-2-amine dihydrochloride

Cat. No.: B1448839
CAS No.: 1881329-18-5
M. Wt: 196.07 g/mol
InChI Key: ICZLMEHHSARXBM-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N3. It is a derivative of pyridine, featuring an aminomethyl group at the 6-position and an amine group at the 2-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyridin-2-amine dihydrochloride typically involves the hydrogenation of 2-cyano pyridine. The reaction is carried out under hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Scientific Research Applications

6-(Aminomethyl)pyridin-2-amine dihydrochloride is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyridin-2-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl and amine groups allow it to form hydrogen bonds and coordinate with metal ions, facilitating its role as a ligand in coordination chemistry. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Similar structure but lacks the dihydrochloride salt form.

    4-(Aminomethyl)pyridine: Aminomethyl group at the 4-position instead of the 6-position.

    2-Picolylamine:

Uniqueness

6-(Aminomethyl)pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various chemical and biological applications where solubility and stability are crucial .

Properties

IUPAC Name

6-(aminomethyl)pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-4-5-2-1-3-6(8)9-5;;/h1-3H,4,7H2,(H2,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZLMEHHSARXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881329-18-5
Record name 6-(aminomethyl)pyridin-2-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)pyridin-2-amine dihydrochloride
Reactant of Route 2
6-(Aminomethyl)pyridin-2-amine dihydrochloride
Reactant of Route 3
6-(Aminomethyl)pyridin-2-amine dihydrochloride
Reactant of Route 4
6-(Aminomethyl)pyridin-2-amine dihydrochloride
Reactant of Route 5
6-(Aminomethyl)pyridin-2-amine dihydrochloride
Reactant of Route 6
6-(Aminomethyl)pyridin-2-amine dihydrochloride

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